SB-747651A Demonstrates 11‑Fold Higher Potency for MSK1 Than the Widely Used Tool Inhibitor H89
In a direct comparison using in vitro kinase assays, SB-747651A inhibits MSK1 with an IC₅₀ of 11 nM [1]. The historical MSK1 inhibitor H89 exhibits a significantly weaker IC₅₀ of 120 nM against the same target . This represents an approximately 11‑fold improvement in potency for SB-747651A.
| Evidence Dimension | In vitro MSK1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM |
| Comparator Or Baseline | H89: IC₅₀ = 120 nM (0.12 µM) |
| Quantified Difference | SB-747651A is 10.9‑fold more potent |
| Conditions | In vitro kinase assay; ATP‑competitive inhibition; target: recombinant MSK1 |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing the risk of solvent toxicity and minimizing the required compound quantity for large‑scale or long‑term studies.
- [1] Naqvi, S., Macdonald, A., McCoy, C. E., Darragh, J., Reith, A. D., & Arthur, J. S. C. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. *Biochemical Journal*, 441(1), 347–357. View Source
